molecular formula C14H20ClNO3 B1437891 [2-(Piperidin-1-ylmethyl)phenoxy]-acetic acid hydrochloride CAS No. 1185304-57-7

[2-(Piperidin-1-ylmethyl)phenoxy]-acetic acid hydrochloride

Cat. No.: B1437891
CAS No.: 1185304-57-7
M. Wt: 285.76 g/mol
InChI Key: JXWDRAYLNHPPRM-UHFFFAOYSA-N
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Description

[2-(Piperidin-1-ylmethyl)phenoxy]-acetic acid hydrochloride is a chemical compound that features a piperidine ring, a phenoxy group, and an acetic acid moiety

Scientific Research Applications

[2-(Piperidin-1-ylmethyl)phenoxy]-acetic acid hydrochloride has a wide range of scientific research applications, including:

Future Directions

Piperidine derivatives, such as “[2-(Piperidin-1-ylmethyl)phenoxy]-acetic acid hydrochloride”, continue to be an area of interest in the field of drug discovery . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Piperidin-1-ylmethyl)phenoxy]-acetic acid hydrochloride typically involves the reaction of piperidine with a phenoxyacetic acid derivative. One common method includes the use of phenylsilane as a key reagent to promote the formation and reduction of imine, initiating cyclization and reducing the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidine derivatives.

Industrial Production Methods

Industrial production methods for this compound often involve multicomponent reactions that allow for the rapid and efficient synthesis of highly functionalized piperidine scaffolds. These reactions are catalyzed by various catalysts such as TMSI in methanol at room temperature, providing the desired substituted piperidines in moderate to good yields .

Chemical Reactions Analysis

Types of Reactions

[2-(Piperidin-1-ylmethyl)phenoxy]-acetic acid hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reducing agents are used to convert the compound into its reduced form.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the nucleophiles or electrophiles used.

Mechanism of Action

The mechanism of action of [2-(Piperidin-1-ylmethyl)phenoxy]-acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(Piperidin-1-ylmethyl)phenoxy]-acetic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[2-(piperidin-1-ylmethyl)phenoxy]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c16-14(17)11-18-13-7-3-2-6-12(13)10-15-8-4-1-5-9-15;/h2-3,6-7H,1,4-5,8-11H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWDRAYLNHPPRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2OCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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